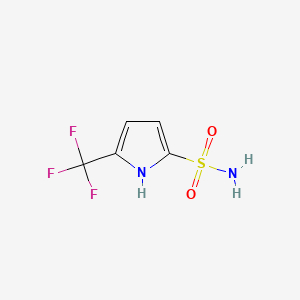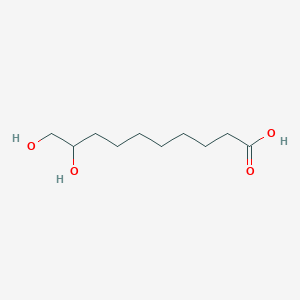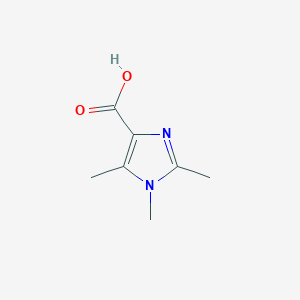
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the metal-catalyzed trifluoromethylation of pyrrole derivatives. For example, the use of copper catalysts in the presence of trifluoromethylating agents such as Togni’s reagent can efficiently introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods, including crystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrrole compounds.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The sulfonamide group also plays a role in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonamides, such as:
- 5-(Trifluoromethyl)-2-pyridinesulfonamide
- 5-(Trifluoromethyl)-1H-indole-2-sulfonamide
- 5-(Trifluoromethyl)-1H-pyrrole-3-sulfonamide
Uniqueness
What sets 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The position of the trifluoromethyl and sulfonamide groups on the pyrrole ring influences the compound’s overall properties, making it a valuable molecule for targeted research and development .
Propriétés
Formule moléculaire |
C5H5F3N2O2S |
|---|---|
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C5H5F3N2O2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
Clé InChI |
XDUJLXMLUKZOSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)

![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)

![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)



![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

